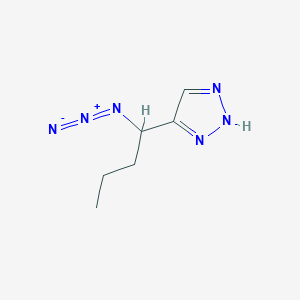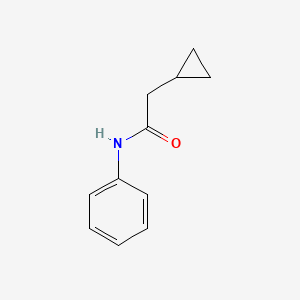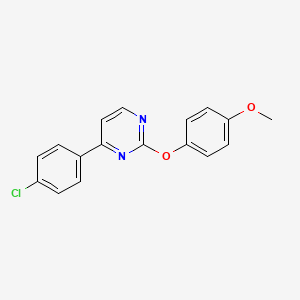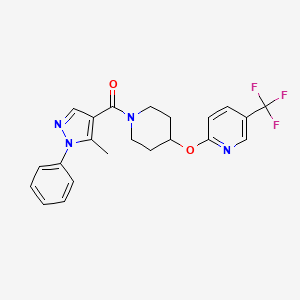
N-(2-methoxyethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as MEPI or MRS2500, is a selective antagonist of the P2Y1 receptor. It is a small molecule that has been studied for its potential use in treating various diseases, including thrombosis, stroke, and cancer.
Scientific Research Applications
Antimicrobial Activity
Indole derivatives, including the compound , have been found to exhibit significant antimicrobial activity . This makes them potential candidates for the development of new antibacterial agents, especially in the face of increasing drug-resistant bacterial infections . The antimicrobial activity is attributed to the benzimidazole moieties present in these compounds .
Antiviral Activity
Indole derivatives have also been reported to possess antiviral properties . Specific indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that the compound could potentially be used in the development of antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are known to exhibit anti-inflammatory activities . This property could make the compound useful in the treatment of various inflammatory diseases.
Anticancer Properties
Indole derivatives have been found to possess anticancer properties . This suggests that the compound could potentially be used in cancer treatment.
Anti-HIV Properties
Indole derivatives have been reported to have anti-HIV properties . This suggests that the compound could potentially be used in the treatment of HIV.
Antioxidant Properties
Indole derivatives are known to exhibit antioxidant activities . This property could make the compound useful in the treatment of diseases caused by oxidative stress.
Antitubercular Properties
Indole derivatives have been found to possess antitubercular properties . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Antidiabetic Properties
Indole derivatives have been reported to have antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that enables them to exhibit various biological activities . The specific interactions and changes resulting from this compound’s interaction with its targets would need further investigation.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways, leading to these diverse biological effects.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.
properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-12-11-20-19(22)14-21-13-18(16-9-5-6-10-17(16)21)26(23,24)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIAKKACYARER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2800566.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)
![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)
![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)

![3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2800573.png)

![3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2800579.png)
![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)